

Chemical formula and molecular weight of 2,3-Dihydrofuran

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Compound of Interest

Compound Name: 2,3-Dihydrofuran

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An In-Depth Technical Guide to **2,3-Dihydrofuran**: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

2,3-Dihydrofuran (2,3-DHF) is a heterocyclic organic compound and one of the simplest enol ethers.[1] This colorless, volatile liquid is a pivotal intermediate in a multitude of synthetic transformations, prized for its unique reactivity that enables the construction of complex molecular architectures.[1][2] Its utility spans from foundational organic synthesis to the development of high-value products, including pharmaceuticals, electronic chemicals, and flavor compounds.[3][4] In the pharmaceutical sector, 2,3-DHF is a crucial building block for synthesizing biologically active molecules, particularly those with anti-tumor properties.[3][4] This guide offers a comprehensive overview of **2,3-Dihydrofuran**, detailing its fundamental properties, synthetic methodologies, key reactions, and critical applications for professionals in research and drug development.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of **2,3-Dihydrofuran** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source
Chemical Formula	C ₄ H ₆ O	[1][5][6]
Molecular Weight	70.09 g/mol	[5][7]
IUPAC Name	2,3-dihydrofuran	[5]
CAS Number	1191-99-7	[1][5]
Appearance	Colorless to light yellow liquid	[1][4]
Density	0.927 g/mL at 25 °C	[1][4]
Boiling Point	54-55 °C	[1][4]
Flash Point	-20 °C (-4 °F)	[8]
Refractive Index	1.423 at 20 °C	[4][8]
SMILES	C1COC=C1	[5]
InChI Key	JKTCBAGSMQIFNL-UHFFFAOYSA-N	[1][5]

Spectroscopic data is critical for the identification and characterization of **2,3-Dihydrofuran**. Comprehensive ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are publicly available through resources like the NIST Chemistry WebBook and other chemical databases.[7][9][10][11]

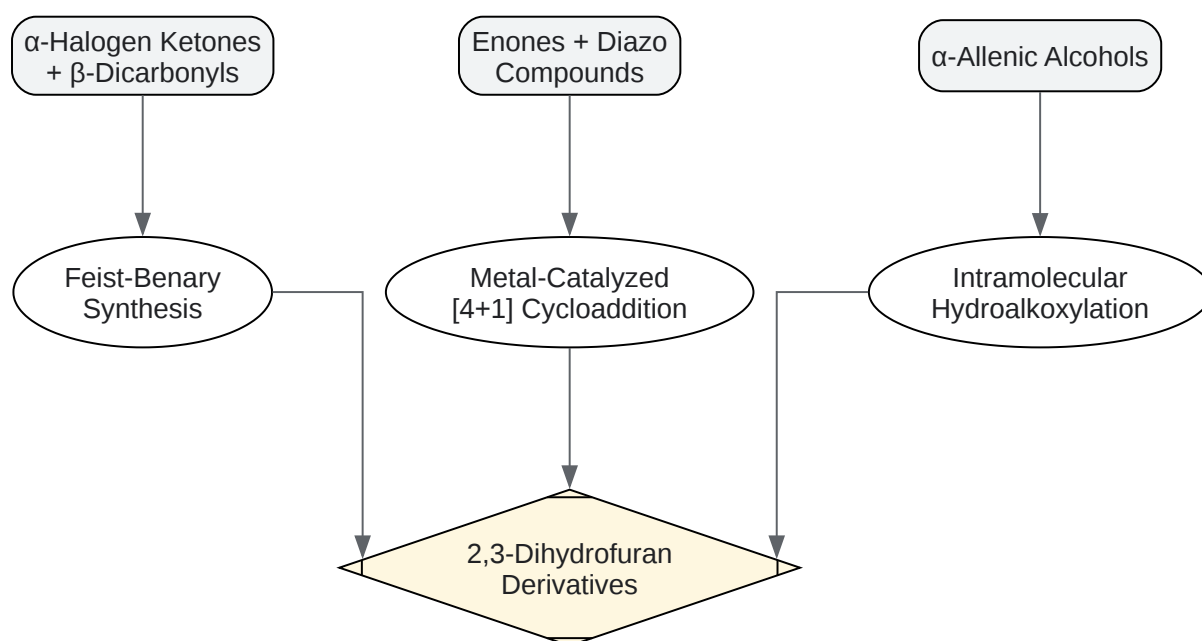
Synthesis of 2,3-Dihydrofuran

The **2,3-dihydrofuran** scaffold can be constructed through various synthetic strategies, often involving metal-catalyzed reactions or classical cyclizations. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches:

- Feist-Benary Furan Synthesis: This classical method involves the reaction of α-halogen ketones with β-dicarbonyl compounds, where **2,3-dihydrofurans** can be formed as key intermediates.[1]

- Metal-Catalyzed Cycloadditions: Modern methods frequently employ transition metal catalysts (e.g., copper, palladium, rhodium) to facilitate cycloaddition reactions. For example, copper-catalyzed [4+1] cycloadditions of enones with diazo compounds can produce highly substituted **2,3-dihydrofurans**.[\[12\]](#)
- Intramolecular Cyclization: Hydroalkoxylation of readily available α -allenic alcohols, catalyzed by air- and moisture-stable iron catalysts, provides an efficient route to **2,3-dihydrofurans**.[\[12\]](#)
- Palladium-Catalyzed Reactions: Palladium catalysts are widely used in reactions such as the Heck arylation of **2,3-dihydrofuran** itself, which can also be adapted to synthesize substituted derivatives.[\[12\]](#)[\[13\]](#)
- Tandem Reactions: Novel **2,3-dihydrofuran** derivatives can be synthesized in good yields via a tandem Knoevenagel-Michael cyclization involving an α -tosyloxy ketone, an aldehyde, and a 1,3-dicarbonyl compound.[\[14\]](#)



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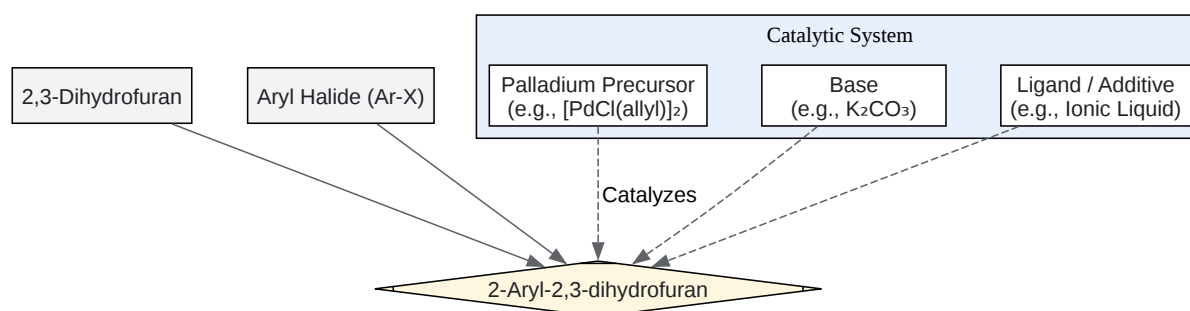
Caption: General synthetic pathways to **2,3-dihydrofuran** derivatives.

Key Reactions and Mechanistic Insights

The reactivity of **2,3-dihydrofuran** is dominated by its enol ether functionality, making the C2 position both nucleophilic and susceptible to electrophilic attack after modification.

Heck Arylation

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation. The arylation of 2,3-DHF is a frequently studied model reaction for assessing catalyst performance in asymmetric synthesis.[13] The reaction typically involves an aryl halide, a palladium precursor, a base, and often a phosphine ligand or an ionic liquid to promote the reaction. Arylation occurs exclusively at the C2 position.[13] Depending on the reaction conditions, the double bond may migrate, leading to different isomers (2-aryl-2,5-dihydrofuran or 2-aryl-**2,3-dihydrofuran**).[12] [13]



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Caption: Key components of the Heck arylation of **2,3-dihydrofuran**.

Lithiation

Treatment of **2,3-dihydrofuran** with a strong base like butyllithium results in deprotonation at the C2 position.[1] This generates a 2-lithio derivative, which is a potent nucleophile and a

versatile intermediate for introducing a wide range of electrophiles, further functionalizing the heterocyclic ring.^[1]

Cycloadditions and Ring-Opening

The electron-rich double bond of 2,3-DHF can participate in various cycloaddition reactions. Furthermore, substituted **2,3-dihydrofuran** acetals can undergo Lewis acid-catalyzed intramolecular ring-opening and benzannulation reactions to form complex polycyclic structures, such as 1-hydroxycarbazoles, which are scaffolds for bioactive natural products.^[15]

Applications in Drug Development and Organic Synthesis

2,3-Dihydrofuran's role as a versatile intermediate is particularly pronounced in the pharmaceutical industry. Its structural motif is incorporated into numerous complex molecules, and its reactivity is exploited to build chiral centers and functionalized ring systems.

- **Anti-Tumor Agents:** The compound is a well-established intermediate in the synthesis of anti-cancer drugs.^{[3][4]} Its framework allows for the stereocontrolled introduction of substituents, a critical aspect in designing molecules that interact specifically with biological targets.
- **Bioactive Carbazole Synthesis:** As demonstrated in the formal total synthesis of murrayafoline A, dihydrofuran acetals derived from 2,3-DHF are precursors to carbazole alkaloids, a class of compounds with a wide range of biological activities.^[15]
- **Vitamin Synthesis:** Certain derivatives, such as α -methyl dihydrofurans, serve as intermediates in the synthesis of essential vitamins like Vitamin B1.^[16]
- **General Synthetic Utility:** Beyond specific drug targets, 2,3-DHF is used to access other important heterocyclic systems. For example, it can be hydrogenated to form tetrahydrofuran or used as a precursor for furan derivatives.^{[7][17]}

Experimental Protocol: Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran

This protocol is a representative example of a common transformation involving 2,3-DHF, based on methodologies described in the literature for palladium-catalyzed arylations.^[13]

Objective: To synthesize 2-phenyl-**2,3-dihydrofuran** via Heck coupling.

Materials:

- **2,3-Dihydrofuran** (DHF)
- Iodobenzene
- Palladium(II) acetylacetonate ($\text{Pd}(\text{acac})_2$)
- Potassium carbonate (K_2CO_3), anhydrous
- Tetrabutylammonium bromide (TBAB)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- **Reactor Setup:** To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add $\text{Pd}(\text{acac})_2$ (0.01 mmol, 1 mol%).
- **Reagent Addition:** Sequentially add K_2CO_3 (2.0 mmol), TBAB (1.0 mmol), and anhydrous DMF (5 mL). Stir the mixture for 10 minutes at room temperature.
- **Substrate Addition:** Add iodobenzene (1.0 mmol) followed by **2,3-dihydrofuran** (1.5 mmol) to the reaction mixture using a syringe.
- **Reaction:** Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** After the reaction is complete (as indicated by the consumption of iodobenzene), cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts.

- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-**2,3-dihydrofuran**.
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Causality and Insights:

- Palladium Precursor: $\text{Pd}(\text{acac})_2$ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
- Base: K_2CO_3 is essential for neutralizing the hydroiodic acid (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.
- Additive: TBAB can act as a phase-transfer catalyst and helps stabilize the palladium nanoparticles that may form, improving catalytic activity and longevity.[\[13\]](#)

Safety and Handling

2,3-Dihydrofuran is a hazardous chemical that requires careful handling in a controlled laboratory environment.

- Flammability: It is a highly flammable liquid and vapor with a low flash point.[\[5\]](#)[\[18\]](#) It must be kept away from heat, sparks, open flames, and other ignition sources.[\[18\]](#)[\[19\]](#) All equipment must be properly grounded to prevent static discharge.[\[19\]](#)
- Peroxide Formation: Like many ethers, 2,3-DHF can form explosive peroxides upon exposure to air and light, especially during storage.[\[8\]](#)[\[19\]](#) Containers should be dated upon opening, stored under an inert atmosphere, and tested for peroxides periodically and before distillation.[\[19\]](#)[\[20\]](#)
- Toxicity and Irritation: The compound is harmful if swallowed and causes serious eye irritation.[\[20\]](#) Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[\[19\]](#) All handling should be performed in a well-ventilated fume hood.[\[18\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids, preferably in a refrigerator (2-8 °C).^{[4][19][20]}

Conclusion

2,3-Dihydrofuran is far more than a simple cyclic ether; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its well-defined reactivity, particularly as an enol ether, provides reliable pathways for C-C bond formation and the construction of complex heterocyclic systems. For researchers in drug discovery and development, a thorough understanding of the synthesis, reactivity, and handling of 2,3-DHF is essential for leveraging its full potential in creating the next generation of therapeutic agents and advanced materials.

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